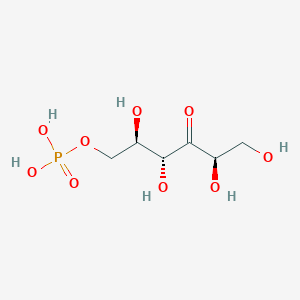

1,2,3,5,6-ペンタチエパン

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of lenthionine has been determined through X-ray analysis, revealing its crystalline form and providing insights into its stereochemical properties. Nishikawa et al. (1967) elucidated the three-dimensional molecular geometry of lenthionine, establishing its chair form and pseudo-symmetry, which contribute to its distinctive flavor characteristics (Nishikawa et al., 1967).

Chemical Reactions and Properties

Research on lenthionine has explored its chemical reactions and properties, including its formation mechanisms and interactions. Hansen et al. (1985) examined the synthesis, structure, and reactions of thiocarbonic acid derivatives related to lenthionine, shedding light on the compound's chemical behavior and potential applications in various domains (Hansen et al., 1985).

Physical Properties Analysis

Chemical Properties Analysis

Further analysis of lenthionine's chemical properties reveals its role in flavor formation and its dependence on environmental conditions. Wang et al. (2021) discovered that cysteine, synthesized by the cystathionine-γ-lyase (CSE-1) gene, regulates lenthionine metabolism under drought stress in Lentinula edodes, demonstrating the complex interplay between environmental stress and flavor compound production (Wang et al., 2021).

科学的研究の応用

光学材料用途

レンチオニンは、光学材料を含むさまざまな用途の可能性を秘めた化合物として特定されています。そのユニークな特性は、光を新しい方法で操作できる新しいタイプのレンズやフィルターの開発に活用できます。 これは、写真から科学機器まで、さまざまな業界に影響を与える可能性があります {svg_1}.

医療用途

レンチオニンは、その生化学的特性により、医療分野に役立つ可能性があります。 研究によると、レンチオニンは治療の可能性を持つ化合物の合成に使用できる可能性があり、さまざまな病気の薬物開発と治療戦略の新しい道を提供する可能性があります {svg_2}.

食品業界における風味強化

レンチオニンは、シイタケの主要な風味成分として知られています。その独特の味と香りのプロファイルは、食品業界で風味を向上させるための貴重な添加剤となっています。 レンチオニンは、さまざまな食品製品で新しいうま味を創出したり、既存の風味を高めたりするために使用できます {svg_3} {svg_4}.

農業用途

農業では、レンチオニンは天然の殺虫剤または除草剤としての可能性が探求されています。 レンチオニンの有機硫黄化合物は、合成化学物質に伴う環境への影響なしに、害虫や雑草の防除に効果的である可能性があります {svg_5}.

抗菌性および抗真菌性

レンチオニンは抗菌性と抗真菌性を示しており、食品を保存して保存期間を延ばすために使用できる候補です。 さらに、レンチオニンは医療現場で、新しい消毒剤治療の開発に使用できます {svg_6}.

産業用途

レンチオニンのユニークな化学構造は、安定した硫黄含有化合物を必要とするポリマーやその他の材料の合成など、産業プロセスで活用できます。 レンチオニンは、強化された特性を持つ新しい材料を開発するための基礎を提供できます {svg_7}.

環境モニタリング

レンチオニンは、その反応性と特異性により、特定の種類の汚染物質や化学物質を検出するための環境モニタリング機器に使用できます。 この用途は、産業汚染が発生しやすい地域で特に役立ちます {svg_8}.

化粧品業界

レンチオニンは、その芳香族特性により、化粧品業界で用途が見つかる可能性があります。 レンチオニンは、新しい香料を開発したり、その潜在的な抗酸化特性を活用したスキンケア製品の成分として使用できます {svg_9}.

作用機序

Target of Action

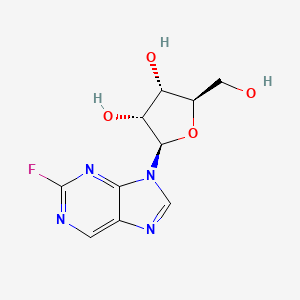

Lenthionine, also known as 1,2,3,5,6-Pentathiepane, is a cyclic organosulfur compound found in shiitake mushrooms, onions, and garlic . It is primarily responsible for their unique flavor . The primary targets of lenthionine are the olfactory receptors in humans that detect its unique aroma .

Mode of Action

It is known that lenthionine interacts with olfactory receptors, triggering a signal transduction pathway that leads to the perception of its unique aroma .

Biochemical Pathways

Lenthionine is derived from a γ-L-glutamyl-cysteine sulfoxide precursor in a two-step enzymatic reaction . The precursor is first activated by the removal of its γ-glutamyl moiety catalyzed by γ-glutamyl transpeptidase (GGT), producing a L-cysteine sulfoxide derivative. This derivative then undergoes α, β-elimination catalyzed by cysteine sulfoxide lyase, resulting in a highly reactive sulfenic acid intermediate. The sulfenic acid is then rapidly condensed to form thiosulfinate, which is often further transformed into other sulfur compounds including lenthionine .

Pharmacokinetics

It is known that lenthionine is a volatile compound, which allows it to be detected by the olfactory system . Its solubility in water is 532.7 mg/L , which may influence its bioavailability.

Result of Action

The primary result of lenthionine’s action is the perception of a unique aroma, which is a key factor in the sensory evaluation of foods like shiitake mushrooms . This aroma greatly affects the choice of consumers in different regions .

Action Environment

The action of lenthionine can be influenced by environmental factors. For example, lenthionine is unstable and can degrade during heat processing, limiting its applications . It is stable at ph 2-4 . Furthermore, the production of lenthionine in shiitake mushrooms can be increased by treating the mushrooms with citric acid .

Safety and Hazards

特性

IUPAC Name |

1,2,3,5,6-pentathiepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKOKXZNCDGVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SSCSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183460 | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

287.00 °C. @ 760.00 mm Hg | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

292-46-6 | |

| Record name | Lenthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenthionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71G9U1CIRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)

![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)